molecular formula C15H25Cl3N2 B1487383 1-Benzyl-N-(2-chloroethyl)-N-methylpiperidin-4-amine dihydrochloride CAS No. 2203069-83-2

1-Benzyl-N-(2-chloroethyl)-N-methylpiperidin-4-amine dihydrochloride

Cat. No. B1487383
M. Wt: 339.7 g/mol
InChI Key: MGABHPJMYYFHAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-N-(2-chloroethyl)-N-methylpiperidin-4-amine dihydrochloride (abbreviated as 1-BNMPD) is a synthetic compound that has been used in a variety of scientific research applications. This compound is a derivative of piperidine, a cyclic amine that is found in many natural products. 1-BNMPD has been used in biochemical and physiological studies due to its ability to bind to certain proteins and its ability to act as an inhibitor of certain enzymes.

Scientific Research Applications

1-Benzyl-N-(2-chloroethyl)-N-methylpiperidin-4-amine dihydrochloride has been used in a variety of scientific research applications. It has been used in biochemical and physiological studies to study the binding of proteins and the inhibition of certain enzymes. It has also been used in studies of the effects of drugs on the central nervous system, as well as in studies of the effects of drugs on the cardiovascular system.

Mechanism Of Action

1-Benzyl-N-(2-chloroethyl)-N-methylpiperidin-4-amine dihydrochloride binds to certain proteins in the body and acts as an inhibitor of certain enzymes. It has been shown to inhibit the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase leads to an increase in the level of acetylcholine in the body, which can have a variety of effects on the body.

Biochemical And Physiological Effects

1-Benzyl-N-(2-chloroethyl)-N-methylpiperidin-4-amine dihydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the level of acetylcholine in the body, which can lead to increased alertness, improved memory, and improved muscle coordination. It has also been shown to increase the levels of dopamine and norepinephrine, which can lead to increased motivation, improved mood, and improved focus.

Advantages And Limitations For Lab Experiments

1-Benzyl-N-(2-chloroethyl)-N-methylpiperidin-4-amine dihydrochloride has several advantages and limitations for use in lab experiments. One advantage of using 1-Benzyl-N-(2-chloroethyl)-N-methylpiperidin-4-amine dihydrochloride is that it is relatively easy to synthesize and can be obtained in large quantities. Additionally, it is relatively stable and can be stored for long periods of time. One limitation of using 1-Benzyl-N-(2-chloroethyl)-N-methylpiperidin-4-amine dihydrochloride is that it can be toxic if ingested in large quantities.

Future Directions

1-Benzyl-N-(2-chloroethyl)-N-methylpiperidin-4-amine dihydrochloride has potential for use in a variety of future directions. One potential application is in the development of drugs that target the central nervous system. Additionally, 1-Benzyl-N-(2-chloroethyl)-N-methylpiperidin-4-amine dihydrochloride could be used to study the effects of drugs on the cardiovascular system, as well as the effects of drugs on the immune system. Finally, 1-Benzyl-N-(2-chloroethyl)-N-methylpiperidin-4-amine dihydrochloride could be used to study the effects of drugs on the metabolism, as well as the effects of drugs on the endocrine system.

properties

IUPAC Name

1-benzyl-N-(2-chloroethyl)-N-methylpiperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23ClN2.2ClH/c1-17(12-9-16)15-7-10-18(11-8-15)13-14-5-3-2-4-6-14;;/h2-6,15H,7-13H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGABHPJMYYFHAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCl)C1CCN(CC1)CC2=CC=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-N-(2-chloroethyl)-N-methylpiperidin-4-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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